

Application Note: In Situ Visualization of Activated Caspase-4/11

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Compound of Interest

Compound Name: *Biotin-LEVD-FMK*

Cat. No.: *B1574918*

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A Fluorescence Microscopy Protocol using Biotin-LEVD-FMK

Abstract

The detection of non-canonical inflammasome activation is critical for understanding sepsis, pyroptosis, and host defense against intracellular Gram-negative bacteria. This Application Note details a robust, field-validated protocol for the specific fluorescence detection of activated Caspase-4 (human) and Caspase-11 (murine) using the affinity probe **Biotin-LEVD-FMK**. Unlike antibody-based methods that often fail to distinguish between zymogen and active protease, this protocol utilizes the suicide inhibitor mechanism of fluoromethylketone (FMK) to covalently label only the catalytically active enzyme in living cells, followed by high-resolution fluorescence microscopy using a streptavidin conjugate.

Introduction & Mechanism of Action

The Biological Target: Non-Canonical Inflammasome

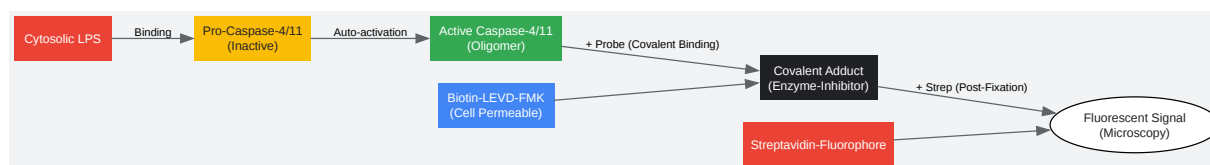
Caspase-4 (and its murine ortholog Caspase-11) acts as a direct cytosolic sensor for lipopolysaccharide (LPS).^{[1][2][3][4][5]} Upon binding intracellular LPS, these inflammatory

caspases oligomerize and undergo auto-activation. Once active, they cleave Gasdermin D (GSDMD), triggering pore formation and pyroptotic cell death [1].[5][6]

The Probe: Biotin-LEVD-FMK

This protocol relies on a tripartite probe design:

- **LEVD Sequence:** The tetrapeptide Leucine-Glutamic acid-Valine-Aspartic acid confers specificity for the catalytic pocket of Caspase-4/11.
- **FMK Moiety:** The fluoromethylketone group acts as an irreversible "suicide inhibitor." It undergoes nucleophilic attack by the active site cysteine of the caspase, forming a stable thiomethyl ketone adduct. Crucially, this reaction only occurs if the caspase is catalytically active.
- **Biotin Tag:** Allows for highly sensitive, modular detection using streptavidin-fluorophore conjugates (e.g., Streptavidin-Alexa Fluor 488) after cell fixation.



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Figure 1: Mechanism of Action. The probe binds covalently only to the active form of Caspase-4/11 induced by cytosolic LPS.

Experimental Design & Controls

To ensure scientific integrity (E-E-A-T), the following controls are mandatory for every experiment.

Control Type	Treatment	Expected Outcome	Purpose
Negative Control	Vehicle only (No LPS)	No/Low Fluorescence	Establishes baseline background.
Positive Control	LPS Transfection (e.g., DOTAP/LPS)	High Fluorescence (Puncta)	Validates induction of non-canonical inflammasome.
Competition Control	Pre-incubate with unlabeled Z-LEVD-FMK	Loss of Signal	Proves signal is specific to the LEVD binding site.
Specific Inhibition	Pre-treat with Vx-765 (Caspase-1 inhibitor)	Signal Persists	Differentiates Caspase-4 activity from Caspase-1.

Detailed Protocol

Safety Note: FMK compounds are generally non-toxic in short-term culture but are irreversible inhibitors. Handle DMSO solutions with care.

Phase 1: Cell Preparation & Activation

- Seeding: Seed macrophages (e.g., THP-1, BMDMs) or epithelial cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate. Aim for 60-70% confluency.
- Priming (Optional but Recommended): Treat cells with IFN- γ (100 ng/mL) for 16 hours to upregulate Caspase-11/4 expression.
- Activation: Transfect LPS into the cytosol to trigger the non-canonical pathway.^{[3][5]}
 - Reagent: Mix 1 μ g LPS with transfection reagent (e.g., FuGENE or DOTAP).
 - Incubation: Apply to cells for 4–6 hours. Note: Extracellular LPS alone is insufficient for robust Caspase-4 activation; it must be cytosolic. [2]

Phase 2: In Situ Probe Labeling (Live Cells)

Critical Step: The probe must be added to living cells to bind the active enzyme before fixation.

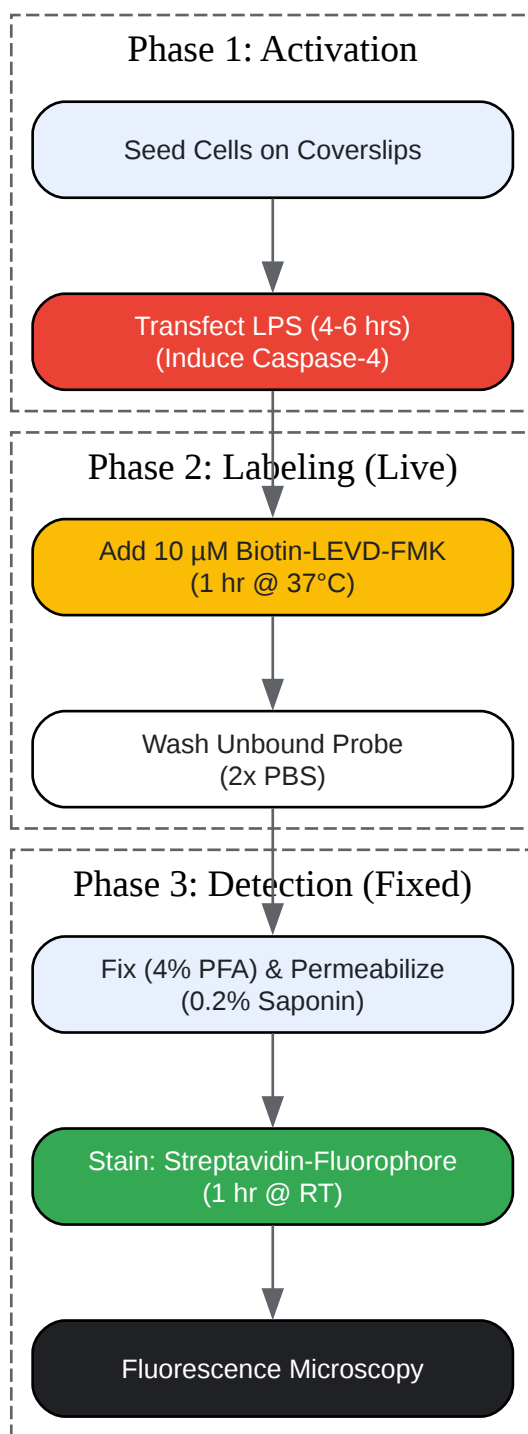
- Reconstitution: Dissolve **Biotin-LEVD-FMK** in high-quality DMSO to make a 10 mM stock. Store at -20°C.
- Dilution: Prepare a 10 µM working solution in pre-warmed culture media (e.g., RPMI + 10% FBS).
- Incubation:
 - Remove the activation media.
 - Add the media containing 10 µM **Biotin-LEVD-FMK**.
 - Incubate for 1 hour at 37°C / 5% CO₂.
 - Why? This allows the probe to permeate the membrane and covalently modify active caspase molecules.
- Wash: Gently wash cells 2x with warm PBS to remove unbound probe.

Phase 3: Fixation & Detection

- Fixation: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).
 - Caution: Do not use methanol, as it may disrupt the lipid membrane or probe localization.
- Wash: Wash 3x with PBS (5 min each).
- Permeabilization & Blocking: Incubate in Blocking Buffer (PBS + 0.2% Saponin + 3% BSA) for 30 minutes.
 - Why Saponin? It reversibly permeabilizes the membrane, preserving internal structures better than Triton X-100 for this assay. It allows the large Streptavidin protein (60 kDa) to enter.
- Staining:
 - Dilute Streptavidin-Alexa Fluor 488 (or similar) 1:500 in Blocking Buffer.

- Incubate for 1 hour at RT in the dark.
- Optional: Add DAPI (1 $\mu\text{g}/\text{mL}$) during the last 10 minutes for nuclear counterstaining.
- Final Wash: Wash 3x with PBS (5 min each) to remove excess streptavidin.
- Mounting: Mount coverslips on slides using an anti-fade mounting medium.

Workflow Diagram



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Figure 2: Step-by-step experimental workflow for **Biotin-LEVD-FMK** staining.

Data Analysis & Interpretation

- **Positive Signal:** Look for distinct, bright puncta (specks) in the cytosol. Activated inflammatory caspases often aggregate into oligomeric specks (inflammasome complexes) rather than showing diffuse staining [3].
- **Background:** Faint, diffuse cytoplasmic staining may occur. Thresholding against the Negative Control is essential.
- **Colocalization:** To confirm identity, co-stain with an anti-ASC antibody (if studying the canonical link) or anti-LPS antibody.

Troubleshooting Guide

Problem	Possible Cause	Solution
No Signal	Caspase-4 not activated	Ensure LPS was transfected (cytosolic), not just added to media. Priming with IFN- γ may be required for low-expression cells.
No Signal	Permeabilization failure	Streptavidin cannot enter. Ensure Saponin or Triton X-100 was used after fixation.
High Background	Unbound probe remaining	Increase wash steps before fixation. The probe must be washed out while cells are live.
High Background	Endogenous Biotin	Use a commercial "Endogenous Biotin Blocking Kit" before adding Streptavidin (common in kidney/liver cells).

References

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